Product packaging for GDC-0879 Hydrochloride(Cat. No.:)

GDC-0879 Hydrochloride

Cat. No.: B1154714
M. Wt: 370.83
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of GDC-0879 Hydrochloride as a Molecular Probe and Preclinical Candidate

GDC-0879 is a potent and selective, orally bioavailable inhibitor of the BRAF kinase. rndsystems.combio-techne.comlktlabs.com It was specifically designed to target the ATP-binding site of the kinase. sigmaaldrich.com Its hydrochloride salt form, this compound, enhances its solubility for research and preclinical evaluation. researchgate.net As a molecular probe, GDC-0879 has been instrumental in elucidating the cellular functions of BRAF and the consequences of its inhibition. chemicalprobes.orgaobious.com

The compound is a member of the pyrazole (B372694) class of chemicals. nih.govchemicalbook.com Its chemical name is (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydroinden-1-one oxime. cellagentech.com Preclinical studies have demonstrated its significant activity in both in vitro and in vivo models. lktlabs.com

A key characteristic of GDC-0879 is its high potency against the BRAF V600E mutation, a common driver mutation in many cancers. rndsystems.comlktlabs.com The compound exhibits a half-maximal inhibitory concentration (IC50) of 0.13 nM against the purified BRAF V600E enzyme. rndsystems.comcaymanchem.comselleckchem.com This potent inhibition leads to the suppression of the downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. ontosight.ai In cellular assays, GDC-0879 effectively reduces the phosphorylation of ERK (pERK) with an IC50 of 63 nM in the Malme-3M cell line. rndsystems.combio-techne.comcaymanchem.com

GDC-0879 has demonstrated selectivity for RAF kinases. chemicalprobes.orgcellagentech.com When tested against a large panel of other kinases, it showed minimal activity, highlighting its specificity as a research tool. chemicalprobes.orgcaymanchem.com This selectivity is crucial for attributing observed biological effects directly to the inhibition of the RAF signaling pathway.

One of the most significant findings from the study of GDC-0879 is the phenomenon of "paradoxical activation" of the MAPK pathway. nih.govelifesciences.org While it effectively inhibits the pathway in cells with the BRAF V600E mutation, in cells with wild-type BRAF and upstream mutations (like in KRAS), it can paradoxically activate the pathway by promoting the dimerization of RAF proteins. elifesciences.orgscispace.com This discovery has had profound implications for the clinical development and use of BRAF inhibitors.

Historical Context of BRAF Inhibitor Discovery and the Role of this compound

The discovery of activating mutations in the BRAF gene in 2002 marked a pivotal moment in oncology, identifying it as a key therapeutic target. acs.orgwikipedia.org This led to a concerted effort to develop small-molecule inhibitors targeting the BRAF kinase. GDC-0879 emerged from these efforts as a first-generation, highly selective BRAF inhibitor. portlandpress.comdovepress.com

The development of GDC-0879, synthesized by Array BioPharma, and similar compounds represented a significant step forward in the era of personalized medicine. ontosight.aitandfonline.com It was among the early wave of inhibitors, alongside compounds like PLX4720, that demonstrated the therapeutic potential of targeting the BRAF V600E mutation. portlandpress.com

Preclinical research with GDC-0879 provided critical proof-of-concept for the efficacy of BRAF inhibition in tumors harboring the V600E mutation. lktlabs.comchemicalbook.com Studies showed that the antitumor activity of GDC-0879 was predicted by the BRAF V600E mutational status and was linked to sustained suppression of the MAPK pathway. lktlabs.comchemicalbook.com While GDC-0879 itself did not advance to widespread clinical use, the knowledge gained from its preclinical evaluation was invaluable. ontosight.ai It helped to validate the therapeutic strategy and informed the development of subsequent, clinically successful BRAF inhibitors such as vemurafenib (B611658) and dabrafenib. ontosight.ai

The investigation of GDC-0879 also brought to light the complex biology of the RAF signaling pathway, particularly the concept of paradoxical activation in BRAF wild-type cells. scispace.com This finding was crucial in understanding potential mechanisms of resistance and the development of certain side effects observed with later-generation BRAF inhibitors. elifesciences.orgaacrjournals.org

Significance of Preclinical Investigations for Understanding this compound's Therapeutic Potential

Preclinical investigations have been paramount in defining the therapeutic profile of this compound. These studies have utilized a range of models, from biochemical assays with purified enzymes to cell-based assays and in vivo animal models.

In Vitro Studies:

Enzymatic Assays: Confirmed the high potency of GDC-0879 against the BRAF V600E mutant kinase. rndsystems.comcaymanchem.com

Cell-Based Assays: Demonstrated the ability of GDC-0879 to inhibit the MAPK pathway in cancer cell lines with the BRAF V600E mutation, such as the A375 melanoma and Colo205 colorectal carcinoma cell lines. cellagentech.comcaymanchem.com These studies showed a dose-dependent inhibition of MEK1 phosphorylation. cellagentech.comcaymanchem.com Interestingly, these studies also revealed that GDC-0879's primary antitumor effect is through the inhibition of cell proliferation rather than the induction of apoptosis. rndsystems.combio-techne.comcellagentech.com

In Vivo Studies:

Xenograft Models: In mice bearing tumors derived from BRAF V600E mutant cell lines like A375, oral administration of GDC-0879 led to dose-dependent tumor growth inhibition. caymanchem.comglpbio.com These studies established a clear link between the systemic concentration of the drug, the inhibition of downstream signaling (pMEK), and the resulting antitumor efficacy. lktlabs.comcellagentech.com

Pharmacokinetic Studies: The disposition of GDC-0879 has been characterized in various preclinical species, including mice, rats, dogs, and monkeys, providing essential data on its absorption, distribution, metabolism, and excretion. tandfonline.comnih.gov

A particularly novel area of preclinical research has been the exploration of GDC-0879's effects in non-cancer models. For instance, studies have shown that GDC-0879 can protect kidney podocytes from injury and death through the paradoxical activation of the MEK/ERK pathway. nih.govbroadinstitute.orgnih.gov This suggests potential new therapeutic applications for GDC-0879-like molecules in diseases beyond cancer. broadinstitute.orgnih.gov

The comprehensive preclinical evaluation of GDC-0879 has not only defined its own therapeutic potential but has also provided a deeper understanding of the complexities of targeting the RAF-MEK-ERK pathway, guiding the development of more effective and safer cancer therapies.

Data Tables

Table 1: Chemical and Physical Properties of GDC-0879

Property Value Source
IUPAC Name 2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol nih.gov
Molecular Formula C19H18N4O2 rndsystems.comnih.gov
Molecular Weight 334.37 g/mol rndsystems.comnih.gov

| CAS Number | 905281-76-7 | rndsystems.comnih.gov |

Table 2: In Vitro Activity of GDC-0879

Assay Cell Line/Target IC50/EC50 Source
BRAF V600E Kinase Inhibition Purified enzyme 0.13 nM rndsystems.comcaymanchem.com
pERK Inhibition Malme-3M 63 nM rndsystems.comcaymanchem.com
pMEK1 Inhibition Colo205 29 nM cellagentech.comcaymanchem.com
pMEK1 Inhibition A375 59 nM cellagentech.comcaymanchem.com

| Cell Viability | Malme-3M | 0.75 µM | cellagentech.com |

Properties

Molecular Formula

C₁₉H₁₉ClN₄O₂

Molecular Weight

370.83

Synonyms

2,3-Dihydro-5-[1-(2-hydroxyethyl)-3-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-Inden-1-one Oxime Hydrochloride

Origin of Product

United States

Molecular and Cellular Mechanisms of Action for Gdc 0879 Hydrochloride

Identification and Characterization of Primary Molecular Targets

In Vitro Target Binding Affinity and Kinase Inhibition Profile of GDC-0879 Hydrochloride

This compound is a potent and highly selective small-molecule inhibitor of RAF kinases. nih.gov Extensive in vitro studies have demonstrated its high affinity for its primary molecular targets. The compound exhibits a potent inhibitory concentration (IC₅₀) of 0.13 nM against purified B-Raf V600E, the mutated form of the B-Raf kinase commonly found in various cancers. rndsystems.commedchemexpress.comapexbt.com This high potency is also observed in cellular assays; for instance, in A375 and Colo205 cells, which both harbor the B-Raf V600E mutation, the IC₅₀ for GDC-0879 is 0.13 nM. selleckchem.comselleckchem.com

The kinase inhibition profile of GDC-0879 is notably selective. When screened against a panel of kinases at a concentration of 1 µM, significant inhibition (>90%) was primarily observed against RAF kinases. cellagentech.com Minimal activity was reported against other kinases, with only casein kinase 1-delta showing greater than 50% inhibition, highlighting the specificity of GDC-0879 for the RAF family. cellagentech.com Further studies have indicated that GDC-0879 also has activity against c-Raf. selleckchem.comselleckchem.com The compound's efficacy is underscored by its ability to inhibit the cellular viability of B-Raf mutant MALME-3M cells with an EC₅₀ value of 0.75 µM. apexbt.comcellagentech.com

Interactive Data Table: In Vitro Potency of GDC-0879

Target/Cell LineParameterValue (nM)
Purified B-Raf V600EIC₅₀0.13
A375 (B-Raf V600E)IC₅₀0.13
Colo205 (B-Raf V600E)IC₅₀0.13
MALME-3M (B-Raf V600E)pERK Inhibition IC₅₀63
MALME-3M (B-Raf V600E)Cellular Viability EC₅₀750

Selective Inhibition of B-Raf (V600E) and C-Raf by this compound

This compound demonstrates marked selectivity for the oncogenic B-Raf V600E mutant protein. nih.gov Its antitumor efficacy is strongly correlated with the B-Raf V600E mutational status of cancer cells. nih.gov While highly potent against the V600E mutant, GDC-0879 also exhibits activity against wild-type B-Raf and another member of the RAF family, C-Raf (also known as Raf-1). selleckchem.comnih.gov This interaction with wild-type RAF isoforms can lead to a phenomenon known as "paradoxical activation" of the MAPK pathway in cells with wild-type B-Raf, particularly those with upstream mutations in RAS. nih.govelifesciences.org In such contexts, the binding of GDC-0879 to one RAF molecule in a dimer can allosterically activate the other, leading to increased signaling. nih.gov

The compound's ability to interact with both B-Raf and C-Raf is significant for its mechanism of action. In B-Raf V600E mutant cells, its primary effect is potent inhibition. apexbt.com However, in wild-type B-Raf settings, its interaction with C-Raf can contribute to the formation of RAF dimers and subsequent pathway activation. biorxiv.orgabmole.com

Structural Basis of this compound-Target Interaction (e.g., DFG-in Binding Mode)

The structural basis for the interaction of GDC-0879 with RAF kinases has been characterized, revealing that it functions as a Type I kinase inhibitor. nih.gov Type I inhibitors bind to the active conformation of the kinase, often referred to as the "DFG-in" state. nih.govmdpi.com In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif at the beginning of the activation loop is oriented inwards, allowing for ATP binding. mdpi.com By binding to this active state, GDC-0879 competes with ATP for the binding site, thereby preventing the kinase from phosphorylating its downstream substrates. biorxiv.org

This DFG-in binding mode is a key characteristic of GDC-0879 and influences its biological activity, including its potential to induce RAF dimerization. nih.gov The binding of GDC-0879 to the kinase domain can stabilize a closed conformation that is prone to dimerization, which is a critical step in RAF activation, particularly in the context of paradoxical activation in wild-type B-Raf cells. nih.gov

Downstream Signaling Pathway Modulation

Effects of this compound on MEK/ERK Phosphorylation

A primary consequence of RAF kinase inhibition by GDC-0879 is the suppression of downstream signaling through the mitogen-activated protein kinase (MAPK) pathway. This is evident in the reduced phosphorylation of MEK (also known as MAP2K) and ERK (also known as MAPK). GDC-0879 effectively inhibits the phosphorylation of MEK1 at Ser217/221. cellagentech.com In cellular assays, GDC-0879 demonstrates potent inhibition of MEK1 phosphorylation with IC₅₀ values of 59 nM in A375 melanoma cells and 29 nM in Colo205 colorectal carcinoma cells. medchemexpress.comselleckchem.comselleckchem.com

The inhibition of MEK phosphorylation leads to a subsequent reduction in the phosphorylation of ERK. rndsystems.com GDC-0879 has been shown to inhibit cellular phosphorylated ERK (pERK) with an IC₅₀ of 63 nM in Malme-3M cells. rndsystems.comapexbt.com In preclinical models using mice with B-Raf V600E tumors, treatment with GDC-0879 resulted in a sustained inhibition of ERK phosphorylation, with a reduction of over 90% for up to 8 hours. nih.govapexbt.com This sustained pharmacodynamic effect on the RAF-MEK-ERK pathway is a key determinant of its antitumor activity. nih.gov

Interactive Data Table: Inhibition of Downstream Signaling by GDC-0879

Cell LineParameterIC₅₀ (nM)
A375pMEK1 Inhibition59
Colo205pMEK1 Inhibition29
Malme-3MpERK Inhibition63

Modulation of the RAS/RAF/MEK/ERK Signaling Cascade by this compound

GDC-0879 modulates the RAS/RAF/MEK/ERK signaling cascade in a manner that is highly dependent on the genetic context of the cell, specifically the mutational status of RAS and RAF. nih.gov The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes such as growth, survival, and differentiation. nih.gov

In cells with the B-Raf V600E mutation, GDC-0879 acts as a potent inhibitor, effectively shutting down the constitutively active signaling from the mutant B-Raf protein. medchemexpress.comapexbt.com This leads to decreased phosphorylation of MEK and ERK, and ultimately to the inhibition of tumor cell proliferation. cellagentech.com

Conversely, in cells with wild-type B-Raf but mutant RAS, GDC-0879 can paradoxically activate the pathway. nih.gov This occurs because RAS-GTP activates C-Raf, and the binding of GDC-0879 can promote the dimerization of RAF proteins (e.g., C-Raf/B-Raf heterodimers), leading to the transactivation of the unbound RAF protomer and subsequent downstream signaling. elifesciences.orgnih.gov This paradoxical activation highlights the complexity of targeting the RAF kinases and underscores the importance of the underlying genetic landscape in determining the cellular response to GDC-0879. nih.govresearchgate.net

Influence of this compound on PI3K Pathway Activity in Preclinical Models

Preclinical evidence suggests a significant interplay between the RAF-MEK-ERK pathway, the primary target of GDC-0879, and the phosphatidylinositol 3-kinase (PI3K) pathway, rather than a direct modulatory effect of GDC-0879 on PI3K signaling. The responsiveness of BRAFV600E mutant melanoma cells to GDC-0879 can be markedly altered by the pharmacological or genetic manipulation of the PI3K pathway's activity. nih.gov This indicates that the PI3K pathway can function as a critical determinant of cellular sensitivity to GDC-0879.

In BRAF-mutant colorectal cancer models, for instance, inhibition of the BRAF pathway alone may not be sufficient to induce apoptosis due to sustained signaling through the PI3K/mTOR pathway. This sustained activation of PI3K signaling is considered a mechanism of intrinsic resistance to BRAF inhibitors. While GDC-0879 directly inhibits the MAPK pathway, the concurrent activation of the PI3K/AKT pathway can provide survival signals that counteract the effects of BRAF inhibition. This highlights the importance of the PI3K pathway in mediating resistance to GDC-0879 and suggests that a dual blockade of both the MAPK and PI3K pathways may be a more effective therapeutic strategy in certain contexts.

Cellular Phenotypic Responses to this compound

Impact on Cell Proliferation and Viability in BRAFV600E Mutant Cell Lines

The anti-proliferative activity of GDC-0879 is predominantly observed in cancer cell lines harboring the BRAFV600E mutation. researchgate.net In these cells, GDC-0879 effectively inhibits the constitutively active BRAFV600E kinase, leading to a downstream suppression of the MAPK signaling cascade and a subsequent reduction in cell proliferation and viability.

For example, in the A375 melanoma cell line, which is characterized by the BRAFV600E mutation, GDC-0879 has been shown to inhibit proliferation with a mean EC50 of 0.23 µM. nih.gov Similarly, in BRAF-mutant colorectal cancer cell lines such as VACO432 and RKO, GDC-0879 treatment leads to a significant decrease in cell viability. nih.gov In contrast, cell lines with wild-type BRAF or those with KRAS mutations are largely insensitive to the anti-proliferative effects of GDC-0879, with IC50 values often exceeding 10 μmol/L. nih.gov

Cell LineBRAF StatusKRAS StatusEffect of GDC-0879 on Proliferation/ViabilityReference
A375V600EWild-TypeInhibition (EC50 = 0.23 µM) nih.gov
VACO432V600EWild-TypeInhibition nih.gov
RKOV600EWild-TypeInhibition nih.gov
DLD-1Wild-TypeMutantInsensitive (IC50 >10 μmol/L) nih.gov
HCT-116Wild-TypeMutantInsensitive (IC50 >10 μmol/L) nih.gov

Cell Context-Dependent Activity and Paradoxical Activation of MAPK Signaling by this compound

A striking feature of GDC-0879's mechanism of action is its ability to paradoxically activate the MAPK pathway in cells with wild-type BRAF, particularly in the presence of upstream activation signals such as a KRAS mutation. researchgate.netnih.gov This phenomenon is a class effect for many ATP-competitive RAF inhibitors. In BRAF wild-type cells, GDC-0879 can promote the formation of RAF protein dimers (e.g., BRAF-CRAF), leading to the transactivation of CRAF and subsequent downstream signaling to MEK and ERK. researchgate.net This paradoxical activation can result in enhanced cell proliferation in these cellular contexts. nih.gov

This cell context-dependent activity underscores the critical importance of the underlying genetic landscape in determining the cellular response to GDC-0879. While it acts as an inhibitor in BRAFV600E mutant cells, it can function as an activator of the same pathway in BRAF wild-type cells, a finding that has significant implications for its therapeutic application. Studies have shown that in KRAS-mutant or RAS/RAF wild-type tumors, GDC-0879 can even accelerate tumor growth. nih.gov

Effects on Specific Cell Death Mechanisms (e.g., Apoptosis) in Preclinical Cell Models

In sensitive BRAFV600E mutant cell lines, GDC-0879 can induce apoptosis. For instance, in BRAF-mutant colorectal cancer cell lines VACO432 and RKO, treatment with GDC-0879 resulted in a significant increase in caspase-3 activity, a key biomarker of apoptosis. nih.gov This suggests that in these cellular contexts, the inhibition of the MAPK pathway by GDC-0879 is sufficient to trigger the apoptotic cascade.

Preclinical Pharmacology and Efficacy of Gdc 0879 Hydrochloride

In Vitro Pharmacological Characterization

The initial evaluation of GDC-0879 hydrochloride focused on its activity in cell-free and cell-based assays to determine its potency and selectivity. These studies were crucial in establishing the compound's mechanism of action and its potential as a targeted therapeutic agent.

Cell-Based Assays and Potency Determination of this compound

This compound has demonstrated potent inhibitory activity against the BRAF V600E mutant kinase. In enzymatic assays, it exhibits an IC50 value of 0.13 nM against purified B-Raf V600E. rndsystems.comselleckchem.commedchemexpress.com This potency translates to effective inhibition of the downstream signaling pathway in cellular contexts.

In cell-based assays, this compound effectively suppresses the phosphorylation of key downstream effectors in the MAPK pathway, namely MEK and ERK. In the Malme-3M cell line, which harbors the BRAF V600E mutation, this compound inhibited phospho-ERK (pERK) levels with an IC50 of 63 nM. rndsystems.comselleckchem.commedchemexpress.com The compound showed comparable potency in other BRAF V600E mutant cell lines, such as A375 melanoma and Colo205 colorectal carcinoma, with IC50 values for the inhibition of pMEK1 of 59 nM and 29 nM, respectively. selleckchem.commedchemexpress.com Furthermore, this compound has been shown to inhibit the cellular viability of BRAF-mutant Malme3M cells with an EC50 value of 0.75 µM. apexbt.com A strong correlation has been observed between the presence of activating BRAF mutations and sensitivity to GDC-0879. apexbt.com

Interactive Table: In Vitro Potency of this compound

Target/Cell Line Assay Potency (IC50/EC50)
Purified B-Raf V600E Enzymatic Assay 0.13 nM rndsystems.comselleckchem.commedchemexpress.com
Malme-3M (BRAF V600E) pERK Inhibition 63 nM rndsystems.comselleckchem.com
A375 Melanoma (BRAF V600E) pMEK1 Inhibition 59 nM selleckchem.commedchemexpress.com
Colo205 Colorectal Carcinoma (BRAF V600E) pMEK1 Inhibition 29 nM selleckchem.commedchemexpress.com
Malme3M (BRAF V600E) Cellular Viability 0.75 µM apexbt.com

Selectivity Profiling of this compound Across Diverse Kinase Panels

A critical aspect of the preclinical characterization of this compound was to assess its selectivity for RAF kinases over other kinases in the human kinome. This is important to minimize off-target effects and potential toxicities.

Screening of this compound against a broad panel of kinases has demonstrated its high selectivity. nih.gov At a concentration of 1 µM, GDC-0879 was tested against 140 different kinases and showed greater than 90% inhibitory activity only against RAF kinases. chemicalprobes.orgcellagentech.com Minimal off-target activity was observed, with only one other kinase, Casein Kinase 1 Delta (CSNK1D), showing greater than 50% inhibition at this concentration. chemicalprobes.orgcellagentech.com This high degree of selectivity underscores the targeted nature of GDC-0879 as a RAF inhibitor. nih.gov

In Vivo Efficacy Studies in Preclinical Models

Following the promising in vitro results, the anti-tumor activity of this compound was evaluated in various preclinical in vivo models, including cell line-derived xenografts and patient-derived tumor models.

Efficacy in BRAFV600E Mutant Xenograft and Patient-Derived Tumor Models (e.g., Melanoma, Colorectal Carcinoma)

This compound has demonstrated significant anti-tumor efficacy in xenograft models harboring the BRAF V600E mutation. nih.gov In the A375 melanoma xenograft model, oral administration of GDC-0879 resulted in a dose-dependent inhibition of tumor growth. apexbt.comresearchgate.net This efficacy was found to be strictly associated with the BRAF V600E mutational status of the tumors. nih.gov

The anti-tumor activity of this compound was also confirmed in patient-derived tumor models. In mice bearing tumors derived from patients with BRAF V600E-mutant cancers, treatment with GDC-0879 led to a significant delay in tumor progression and improved survival compared to those with KRAS-mutant tumors. nih.govresearchgate.net These findings in clinically relevant patient-derived models further support the potential of GDC-0879 as a targeted therapy for BRAF V600E-driven malignancies.

Dose-Response Relationships and Efficacy Endpoints in Relevant Animal Models

The in vivo efficacy of this compound is dose-dependent. In the A375 xenograft model, daily oral administration of GDC-0879 at doses of 50 or 100 mg/kg was highly efficacious in suppressing tumor growth. researchgate.net In contrast, limited anti-tumor activity was observed in xenograft models with wild-type BRAF, such as the SK23 model. researchgate.net

The relationship between the plasma concentration of GDC-0879 and its pharmacodynamic effect in tumors has been characterized. In A375 xenografts, an integrated pharmacokinetic-pharmacodynamic model estimated an IC50 of 3.06 µM for the inhibition of pMEK1 in the tumor. apexbt.comresearchgate.net Efficacy endpoints in these animal models typically include tumor growth inhibition, time to tumor doubling, and in some cases, tumor regression. researchgate.net

Pharmacodynamic Biomarkers of this compound Activity in Preclinical Systems

To monitor the biological activity of this compound in vivo, pharmacodynamic biomarkers that reflect the inhibition of the RAF-MEK-ERK signaling pathway were utilized. The phosphorylation status of MEK (pMEK) and ERK (pERK) serve as direct and reliable biomarkers of RAF kinase activity. nih.gov

In preclinical models, administration of this compound led to a strong and sustained inhibition of both pMEK and pERK in BRAF V600E mutant tumors. nih.gov In A375 xenografts, a single dose of 100 mg/kg GDC-0879 resulted in a significant reduction in pMEK1 levels, with more than 90% inhibition observed for up to 8 hours. nih.govresearchgate.net This sustained pharmacodynamic effect on the target pathway correlates with the observed anti-tumor efficacy. nih.gov Immunoblot analysis has also confirmed a dose-dependent decrease in pERK1/2 levels in tumors following treatment. researchgate.netplos.org These preclinical studies established pMEK and pERK as robust pharmacodynamic biomarkers for assessing the activity of this compound. nih.govcellagentech.com

Preclinical Pharmacokinetics and Metabolism

The preclinical pharmacokinetic profile of GDC-0879, a selective B-RAF kinase inhibitor, was characterized in several species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net These studies were foundational in assessing the compound's potential for oral administration and in understanding its disposition in biological systems. nih.govresearchgate.net

Absorption, Distribution, and Elimination of this compound in Preclinical Species (Mouse, Rat, Dog, Monkey)

The pharmacokinetic properties of GDC-0879 were evaluated in mice, rats, dogs, and monkeys, revealing species-specific differences in its disposition. nih.govresearchgate.net

Clearance and Half-Life: The clearance (CL) of GDC-0879 varied significantly across the species tested. nih.gov It was high in rats (86.9 ± 14.2 ml min⁻¹ kg⁻¹), moderate in mice (18.7-24.3 ml min⁻¹ kg⁻¹) and monkeys (14.5 ± 2.1 ml min⁻¹ kg⁻¹), and low in dogs (5.84 ± 1.06 ml min⁻¹ kg⁻¹). nih.govresearchgate.net Consequently, the mean terminal half-life was shortest in rats at 0.28 hours and longest in dogs, reaching up to 2.97 hours. nih.govresearchgate.net

Volume of Distribution and Bioavailability: The volume of distribution was relatively consistent across species, ranging from 0.49 to 1.9 L/kg. nih.gov Absolute oral bioavailability showed considerable variability, ranging from a low of 18% in dogs to a high of 65% in mice. nih.govresearchgate.net

Protein Binding: Plasma protein binding for GDC-0879 was moderate and generally similar across the tested species, including humans, with bound fractions ranging from 68.8% to 81.9%. nih.govresearchgate.net

ParameterMouseRatDogMonkey
Clearance (CL) (ml min⁻¹ kg⁻¹)18.7 - 24.386.9 ± 14.25.84 ± 1.0614.5 ± 2.1
Volume of Distribution (Vd) (L/kg)0.49 - 1.9
Terminal Half-Life (t½) (h)-0.282.97-
Oral Bioavailability (F%)65%-18%-
Plasma Protein Binding (%)68.8% - 81.9%

Factors Influencing Oral Bioavailability and Exposure of this compound in Preclinical Models

Investigations, particularly in dogs, revealed that the oral absorption and subsequent systemic exposure of GDC-0879 are sensitive to several factors. nih.govresearchgate.net Significant variability in drug absorption was observed, with changes in gastrointestinal pH, the presence of food, and the specific salt form of the compound influencing outcomes. nih.govresearchgate.net These factors led to approximately a three- to four-fold change in the area under the curve (AUC), indicating their critical role in the oral bioavailability of the compound. nih.govresearchgate.net

Synthetic Methodologies and Structure Activity Relationships Sar of Gdc 0879 Hydrochloride

Synthetic Routes and Chemical Transformations for GDC-0879 Hydrochloride

The synthesis of this compound, a potent and selective inhibitor of B-Raf kinase, involves a multi-step process centered around the construction of its core pyrazole (B372694) structure. The general approach leverages established methodologies in heterocyclic chemistry to assemble the key fragments of the molecule.

Key Synthetic Intermediates and Reaction Pathways for this compound

The synthesis of GDC-0879 and its analogs typically begins with the formation of a diketone intermediate. This key intermediate is then reacted with a hydrazine (B178648) derivative to construct the central pyrazole ring.

A plausible and commonly utilized synthetic pathway for related pyrazole-based inhibitors, which can be adapted for GDC-0879, is as follows:

Formation of the Diketone Intermediate: The synthesis often initiates with a Claisen condensation between a substituted acetophenone (B1666503) and a pyridine (B92270) derivative to yield a 1,3-diketone. For GDC-0879, this would involve a reaction between an appropriately functionalized indanone precursor and a derivative of isonicotinic acid.

Pyrazole Ring Formation: The resulting diketone is then subjected to a condensation reaction with a hydrazine derivative. In the case of GDC-0879, this would be 2-hydroxyethylhydrazine, which introduces the N-hydroxyethyl substituent on the pyrazole ring. This cyclization reaction forms the core 3-pyridyl-4-indanyl-pyrazole structure.

Oxime Formation: The final key transformation is the conversion of the ketone group on the indanone moiety to an oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. This step is crucial for the compound's biological activity.

Hydrochloride Salt Formation: To improve the compound's solubility and facilitate its handling as a pharmaceutical agent, the final compound is treated with hydrochloric acid to form the this compound salt.

Optimization Strategies for this compound Synthesis

The optimization of the synthesis of this compound and its analogs focuses on several key aspects to enhance yield, purity, and scalability for potential pharmaceutical development.

Purification Techniques: The purification of intermediates and the final product is critical. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are often employed to ensure high purity. Crystallization is also a key step for obtaining the final product in a solid, stable form.

Starting Material Availability: The selection of readily available and cost-effective starting materials is a crucial consideration for a large-scale synthesis. The development of efficient routes from simple precursors is a primary goal of process chemistry.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The development of GDC-0879 as a potent RAF inhibitor has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored how modifications to different parts of the molecule affect its binding to the target kinase and its cellular activity.

Influence of Chemical Modifications on Target Binding Affinity and Selectivity

SAR studies have revealed that several structural features of GDC-0879 are critical for its high affinity and selectivity for B-Raf.

The Pyrazole Core: The central pyrazole ring serves as a crucial scaffold, correctly orienting the key interacting moieties.

The Pyridine Ring: The pyridine ring is essential for binding to the hinge region of the kinase domain. Modifications to this ring can significantly impact potency.

The Indanone-Oxime Moiety: The indanone-oxime portion of the molecule occupies a hydrophobic pocket in the kinase domain. The oxime group, in particular, has been shown to be a key interaction point. The replacement of the oxime with other functional groups has been explored to modulate the compound's properties.

The N-Hydroxyethyl Group: The N-hydroxyethyl substituent on the pyrazole ring extends into the solvent-exposed region and can be modified to improve physicochemical properties such as solubility without significantly affecting the binding affinity.

The following table summarizes the inhibitory activity of GDC-0879 against B-Raf and its effect on downstream signaling.

CompoundTargetIC50 (nM)Cellular AssayCell LineIC50 (nM)
GDC-0879 B-Raf (V600E)0.13pMEK InhibitionA37559
GDC-0879 B-Raf (V600E)0.13pMEK InhibitionColo20529
GDC-0879 B-Raf (V600E)0.13pERK InhibitionMalme-3M63

Correlation Between Structural Features and Cellular Potency of this compound Derivatives

The cellular potency of GDC-0879 derivatives is closely linked to their structural features and their ability to inhibit the RAF-MEK-ERK signaling pathway in cancer cells harboring the BRAF V600E mutation.

The table below presents the cellular potency of GDC-0879 in various cancer cell lines, highlighting its efficacy in cells with the BRAF V600E mutation. selleckchem.com

Cell LineCancer TypeBRAF StatusGDC-0879 EC50 (µM)
A375MelanomaV600E< 0.5
Malme-3MMelanomaV600E0.75
SK-MEL-28MelanomaV600E< 0.5
Colo205ColorectalV600E< 0.5
SW1417ColorectalV600E< 0.5

Design Principles for Developing Next-Generation RAF Inhibitors Based on this compound

A significant challenge with first-generation RAF inhibitors, including GDC-0879, is the phenomenon of paradoxical activation of the MAPK pathway in cells with wild-type BRAF. This can lead to the development of secondary cancers. Therefore, a key design principle for next-generation RAF inhibitors is to overcome this paradoxical activation.

Disruption of RAF Dimerization: Paradoxical activation is understood to be mediated by the inhibitor-induced dimerization of RAF proteins. Next-generation inhibitors, often referred to as "paradox breakers," are designed to disrupt this dimerization. This can be achieved by designing molecules that induce a conformational change in the RAF protein that is incompatible with dimer formation.

Targeting Specific Conformational States: RAF kinases can exist in different conformational states. Next-generation inhibitors are being designed to selectively bind to and stabilize an inactive conformation of the kinase, thereby preventing its activation and downstream signaling.

Pan-RAF Inhibition: While GDC-0879 is selective for B-Raf, some next-generation inhibitors are being designed as pan-RAF inhibitors, targeting all three RAF isoforms (A-RAF, B-RAF, and C-RAF). This approach aims to provide a more comprehensive blockade of the RAF signaling pathway and potentially overcome resistance mechanisms.

The evolution from GDC-0879 to these next-generation inhibitors showcases the iterative process of drug design, where understanding the limitations of earlier compounds informs the development of safer and more effective therapies.

Preclinical Therapeutic Applications and Disease Models

Investigation of GDC-0879 Hydrochloride in Oncology Models

GDC-0879 has been extensively studied as a potent and selective inhibitor of RAF kinases, particularly in cancer models driven by BRAF mutations.

The antitumor efficacy of GDC-0879 is strongly associated with the BRAFV600E mutational status. nih.gov In preclinical studies, GDC-0879 demonstrated potent inhibitory activity in melanoma and colorectal carcinoma cell lines harboring this specific mutation. selleckchem.com For instance, it showed comparable potency in the A375 melanoma and Colo205 colorectal carcinoma cell lines. selleckchem.com

In vivo studies using mouse xenograft models confirmed these findings. nih.gov Both cell line-derived and patient-derived tumors with the BRAFV600E mutation exhibited a strong and sustained response to GDC-0879 treatment. nih.gov This response was measured by the pharmacodynamic inhibition of the RAF-MEK-ERK pathway, with biomarkers like phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) being suppressed by over 90% for at least 8 hours post-treatment. nih.govresearchgate.net This sustained pathway inhibition translated into improved survival in animal models bearing BRAFV600E tumors compared to those with KRAS-mutant tumors. nih.gov

The table below summarizes the activity of GDC-0879 in various BRAFV600E mutant cell lines.

Cell LineCancer TypeKey Findings
A375 MelanomaPotent inhibition of pMEK. selleckchem.com
Colo205 Colorectal CarcinomaPotent inhibition of pMEK. selleckchem.com
Malme3M MelanomaPotent inhibition of BRAFV600E. selleckchem.com
VACO432 Colorectal CarcinomaHigh sensitivity to GDC-0879 treatment. researchgate.net
RKO Colorectal CarcinomaHigh sensitivity to GDC-0879 treatment. researchgate.net

This table is generated based on data from multiple sources.

While GDC-0879 is effective in BRAFV600E-mutant cancers, the development of drug resistance is a significant clinical challenge. researchgate.net Preclinical research has shown that the activation of parallel signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K) pathway, can confer resistance to RAF inhibitors. nih.govnih.gov

Studies have demonstrated that the responsiveness of BRAFV600E melanoma cells to GDC-0879 can be significantly altered by the pharmacologic or genetic modulation of the PI3K pathway. nih.gov The PI3K/AKT/mTOR pathway is frequently implicated in the development of resistance to targeted therapies. nih.govonclive.com Preclinical evidence suggests that combining RAF inhibition with PI3K pathway blockade could be a strategy to overcome this resistance. nih.govnih.gov This dual-pathway inhibition approach aims to prevent the cancer cells from using alternative signaling routes to survive and proliferate when the primary RAF-MEK-ERK pathway is blocked. nih.govnih.gov

Preclinical Investigation of this compound in Non-Oncology Disease Models

Beyond oncology, the unique mechanism of action of GDC-0879 has led to its investigation in other disease contexts, particularly in kidney disease.

In a novel application, GDC-0879 was identified as a podocyte-protective compound in high-throughput screening assays. nih.govnih.gov Podocytes are specialized cells in the kidney's filtering unit, and their loss is a critical event in the progression of many kidney diseases. broadinstitute.orgcornell.edu In preclinical models, GDC-0879 demonstrated the ability to protect podocytes from injury and death induced by a wide array of cellular stressors, including agents that cause endoplasmic reticulum (ER) stress like thapsigargin (B1683126) and tunicamycin. nih.govresearchgate.net This protective effect suggests a potential for repurposing GDC-0879 or similar molecules for the treatment of progressive kidney diseases, an area with significant unmet therapeutic needs. nih.govbroadinstitute.org

The protective mechanism of GDC-0879 in podocytes is distinct from its cancer-killing effect and is rooted in its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov While in BRAFV600E cancer cells GDC-0879 inhibits the MAPK pathway, in podocytes (which have wild-type BRAF), it causes a paradoxical activation of the MEK/ERK signaling cascade. nih.govnih.gov

Podocyte injury is often associated with a reduction in MEK/ERK signaling, which leads to cell death. nih.gov GDC-0879 rescues these cells by binding to wild-type BRAF or CRAF, which promotes the formation of dimeric complexes that, paradoxically, activate the downstream MEK/ERK pathway. nih.gov This restoration of MAPK signaling is the key mechanism behind the compound's podocyte-protective action. nih.govcornell.edu This finding reveals a novel therapeutic strategy for kidney diseases by targeting and restoring MAPK activity in podocytes. nih.gov

Combination Strategies Involving this compound in Preclinical Settings

In oncology, preclinical studies have explored combining GDC-0879 with other targeted agents to enhance efficacy and overcome resistance. As mentioned, modulating the PI3K pathway activity can dramatically alter the sensitivity of BRAFV600E cancer cells to GDC-0879, suggesting that a combination with PI3K inhibitors could be a viable therapeutic strategy. nih.govnih.gov

Furthermore, the broader class of RAF inhibitors, to which GDC-0879 belongs, has been studied in combination with MEK inhibitors. cancerletter.com This dual blockade of the MAPK pathway at different points can lead to more profound and durable suppression of oncogenic signaling and can help overcome acquired resistance. cancerletter.com While specific preclinical combination studies detailing synergistic effects with GDC-0879 are part of the ongoing effort to optimize cancer therapy, the principle is well-established for this class of inhibitors. nih.govcancerletter.com

Rationale for Combining this compound with Other Agents

The preclinical exploration of this compound, a potent and selective inhibitor of RAF kinases, has highlighted its significant activity in tumors harboring the BRAFV600E mutation. However, the complexity of cancer cell signaling and the emergence of resistance mechanisms necessitate combination therapy approaches. The rationale for combining GDC-0879 with other agents is primarily rooted in overcoming resistance, enhancing therapeutic efficacy by targeting parallel survival pathways, and mitigating paradoxical signaling effects observed with RAF inhibitor monotherapy.

A primary driver for combination strategies is the challenge of drug resistance. Cancer cells can develop resistance to targeted therapies through various mechanisms, including the activation of alternative survival pathways. wustl.edu By simultaneously inhibiting multiple critical nodes within the cancer signaling network, it is hoped that the ability of tumor cells to adapt and survive will be limited. wustl.edu

One of the most compelling rationales for combining GDC-0879 with other agents stems from the phenomenon known as "paradoxical activation" of the mitogen-activated protein kinase (MAPK) pathway. In cancer cells that have wild-type BRAF but harbor mutations in upstream proteins like RAS, BRAF inhibitors such as GDC-0879 can paradoxically increase MAPK signaling. researchgate.net This occurs because the inhibitor, while blocking the target BRAF kinase, can promote the dimerization and activation of other RAF isoforms, leading to downstream MEK and ERK signaling. This paradoxical activation can result in accelerated tumor growth in certain genetic contexts, such as KRAS-mutant tumors. researchgate.netresearchgate.net Consequently, a strong rationale exists for combining GDC-0879 with inhibitors of downstream components of the MAPK pathway, such as MEK inhibitors. This vertical inhibition strategy aims to block the signaling cascade at two different points, thereby preventing the escape signal caused by paradoxical RAF activation.

Furthermore, cancer cells often rely on parallel signaling pathways to sustain their growth and survival. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling cascade frequently dysregulated in cancer. scienceopen.com There is significant crosstalk between the MAPK and PI3K pathways, and the activation of one can often compensate for the inhibition of the other. Preclinical evidence suggests that the activity of the PI3K pathway can significantly influence the sensitivity of BRAF-mutant melanoma cells to GDC-0879. nih.gov This provides a strong basis for the co-targeting of both the RAF/MEK/ERK and PI3K/AKT/mTOR pathways to achieve a more profound and durable anti-tumor response. wustl.edunih.gov Such a combination could prevent the tumor from rerouting survival signals through the PI3K pathway when the MAPK pathway is blocked by GDC-0879, thereby addressing a key mechanism of intrinsic and acquired resistance.

Preclinical Efficacy and Synergistic Effects of this compound Combinations

Building on the rationale for dual pathway inhibition, preclinical studies have investigated the efficacy of combining GDC-0879 with agents that modulate these key cancer signaling networks. The most direct evidence of synergistic potential comes from studies exploring the interplay between GDC-0879 and the PI3K pathway in BRAFV600E-mutant melanoma cells.

Research has shown that the responsiveness of these cancer cells to GDC-0879 can be dramatically altered by the pharmacological or genetic modulation of PI3K pathway activity. nih.gov This finding indicates that the baseline activity of the PI3K pathway is a critical determinant of sensitivity to GDC-0879 and that co-inhibition can lead to a synergistic anti-proliferative effect. When the PI3K pathway is active, it provides a parallel survival signal that allows cancer cells to better tolerate the inhibition of the MAPK pathway by GDC-0879. Conversely, inhibiting the PI3K pathway renders the cells more dependent on MAPK signaling, thus increasing their sensitivity to GDC-0879. nih.gov

This synergistic interaction is detailed in the following conceptual table, based on preclinical findings.

Cancer Cell LineGenetic ProfileTreatment ConditionObserved Effect on GDC-0879 EfficacyInferred Interaction
MelanomaBRAFV600EGDC-0879 + Pharmacologic PI3K Pathway InhibitionDramatically enhanced anti-proliferative response compared to GDC-0879 alone. nih.govSynergistic
MelanomaBRAFV600EGDC-0879 + Genetic PI3K Pathway Modulation (Inhibition)Significantly increased sensitivity to GDC-0879. nih.govSynergistic

While specific data from preclinical studies combining GDC-0879 with a MEK inhibitor have not been detailed, the strong rationale of overcoming paradoxical activation suggests this would be a highly synergistic combination. Studies with other BRAF inhibitors have consistently shown that combined BRAF and MEK inhibition leads to superior outcomes compared to BRAF inhibitor monotherapy in preclinical models, delaying the onset of resistance. nih.gov

The preclinical data, particularly the demonstrated synergy with PI3K pathway inhibition, underscore the therapeutic potential of using GDC-0879 as part of a combination strategy. These findings highlight that the efficacy of GDC-0879 is not only dependent on the BRAF mutation status but also on the broader signaling network context of the tumor cell. nih.gov

Challenges and Future Directions in Gdc 0879 Hydrochloride Preclinical Research

Characterization of Resistance Mechanisms to GDC-0879 Hydrochloride in Preclinical Models

A significant focus of the preclinical evaluation of GDC-0879 has been the characterization of both intrinsic and acquired resistance mechanisms. These studies have been instrumental in understanding why a promising initial response to BRAF inhibition can be followed by therapeutic failure.

Emergence of Secondary Mutations and Pathway Reactivations

Preclinical models have demonstrated that resistance to BRAF inhibitors like GDC-0879 can arise from genetic alterations that reactivate the MAPK pathway or engage bypass signaling cascades. While specific secondary mutations conferring resistance directly to GDC-0879 are not extensively documented in publicly available literature, the broader research on BRAF inhibitors has identified several key mechanisms. These include the acquisition of mutations in NRAS or KRAS, which can reactivate the MAPK pathway downstream of BRAF.

Furthermore, reactivation of the PI3K/AKT signaling pathway has been identified as a critical resistance mechanism in preclinical studies of BRAF inhibitors. nih.govselleckchem.comresearchgate.net The responsiveness of BRAF V600E mutant melanoma cells to GDC-0879 can be significantly altered by the modulation of the PI3K pathway, suggesting that activation of this parallel signaling cascade can sustain cell proliferation and survival despite BRAF inhibition. nih.govselleckchem.comresearchgate.net

Resistance Mechanism Description Key Molecules Involved
Secondary Mutations Genetic alterations that reactivate the MAPK pathway or activate bypass pathways.NRAS, KRAS, MEK1
Pathway Reactivation Upregulation of alternative signaling cascades to circumvent BRAF inhibition.PI3K, AKT, mTOR
Alternative Splicing Generation of BRAF splice variants that are less sensitive to inhibition.BRAF p61

Role of RAF Dimerization in Paradoxical Activation and Resistance

One of the most significant findings from the preclinical study of GDC-0879 and other type I RAF inhibitors is the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells. nih.govnih.gov This occurs because these inhibitors, while effectively blocking the activity of monomeric BRAF V600E, can promote the dimerization of wild-type BRAF and CRAF. nih.govnih.gov

GDC-0879, as a type I inhibitor, binds to the active conformation of RAF kinases. nih.gov This binding can stabilize the formation of BRAF-CRAF heterodimers, leading to the transactivation of CRAF and subsequent downstream signaling through MEK and ERK. nih.govnih.gov This paradoxical activation is a key mechanism of resistance in tumors with upstream activation of the pathway (e.g., through RAS mutations) and has been a major challenge in the clinical development of first-generation BRAF inhibitors. aacrjournals.org Studies have shown that GDC-0879 can be a strong inducer of BRAF-containing dimers. nih.gov

Gaps in Preclinical Understanding and Unexplored Research Avenues for this compound

Despite extensive research, several gaps remain in our preclinical understanding of GDC-0879. The precise spectrum of secondary mutations that can arise specifically under GDC-0879 selection pressure is not fully elucidated. While the role of RAS mutations and PI3K pathway activation is acknowledged, a more comprehensive genomic and proteomic analysis of GDC-0879-resistant models could uncover novel resistance mechanisms.

Furthermore, the tumor microenvironment's role in mediating resistance to GDC-0879 is an area that warrants further investigation. The interplay between cancer cells and stromal components, and how this interaction influences drug response and resistance, is a critical aspect of cancer biology that has been relatively underexplored in the context of this specific inhibitor.

Development of Advanced Preclinical Models for this compound Evaluation

The limitations of traditional preclinical models, such as immortalized cell lines and cell line-derived xenografts, in predicting clinical outcomes have spurred the development of more sophisticated systems. For evaluating BRAF inhibitors like GDC-0879, patient-derived xenografts (PDXs) and organoid models offer significant advantages. nih.govnih.govresearchgate.net

PDX models, which involve the implantation of patient tumor fragments into immunodeficient mice, better recapitulate the heterogeneity and architecture of human tumors. nih.govnih.govresearchgate.net These models have been instrumental in identifying mechanisms of resistance to BRAF inhibitors, including BRAF amplification and the emergence of NRAS mutations. nih.gov

Tumor organoids, three-dimensional cultures derived from patient tumors, provide a platform for high-throughput drug screening in a more physiologically relevant context than 2D cell cultures. aacrjournals.orgcrownbio.combioscientifica.comnih.gov The development of BRAF-mutant organoid models could facilitate the personalized assessment of GDC-0879 sensitivity and the identification of effective combination therapies. nih.govaacrjournals.orgbioscientifica.com

Model Type Advantages Applications for GDC-0879 Research
Patient-Derived Xenografts (PDXs) Preserve tumor heterogeneity and architecture.Studying acquired resistance mechanisms in a more clinically relevant setting.
Tumor Organoids Allow for high-throughput screening in a 3D environment.Personalized medicine approaches and testing of combination therapies.
Genetically Engineered Mouse Models (GEMMs) Enable the study of tumor initiation and progression in an immunocompetent host.Investigating the role of the immune system in response to GDC-0879.

Future Directions for this compound Analogs and Target Validation in Disease Contexts

The challenges encountered with first-generation BRAF inhibitors like GDC-0879, particularly paradoxical activation, have driven the development of new therapeutic strategies. The focus has shifted towards developing "paradox-breaker" RAF inhibitors that can inhibit both monomeric and dimeric forms of BRAF without inducing paradoxical pathway activation. nih.gov

While the direct development of GDC-0879 analogs may be limited, the knowledge gained from its preclinical studies has been invaluable. Future research will likely focus on novel therapeutic modalities, such as targeted protein degraders. For instance, CFT1946 is a BiDAC™ degrader that selectively targets the BRAF V600X mutant protein and is designed to prevent RAF dimer-mediated resistance. acs.org

Furthermore, the paradoxical activation effect of GDC-0879 has opened up avenues for its potential repurposing in other disease contexts. For example, in non-proliferating, post-mitotic cells like podocytes, GDC-0879-induced paradoxical activation of the MEK/ERK pathway has been shown to have a pro-survival effect, suggesting its potential therapeutic application in progressive kidney diseases. nih.govnih.gov

Q & A

Q. What is the primary mechanism of action of GDC-0879 Hydrochloride, and how does its selectivity for B-Raf influence experimental outcomes?

GDC-0879 is a potent and selective B-Raf inhibitor (IC50 = 0.13 nM) that suppresses MEK/ERK signaling by targeting the ATP-binding pocket of B-Raf, particularly in cells harboring the V600E mutation. Its selectivity minimizes off-target effects on other kinases (e.g., C-Raf inhibition occurs only at higher concentrations). In BRAF-mutant cell lines (e.g., A375 melanoma), it reduces MEK1 phosphorylation (IC50 = 29–59 nM) and downstream proliferative gene expression . To validate selectivity, researchers should perform kinase profiling assays across a panel of 140+ kinases and compare dose-response curves in wild-type vs. mutant BRAF models .

Q. How should researchers design in vitro experiments to assess GDC-0879’s effects on MEK/ERK signaling?

  • Cell Models : Use BRAF V600E-mutant cell lines (e.g., A375, Colo205) and wild-type BRAF controls to isolate mutation-specific effects .
  • Assays : Quantify pMEK1 and pERK via Western blot or phospho-specific ELISA. Include time-course experiments (e.g., 0–24 hours) to capture transient signaling changes .
  • Dosing : Optimize concentrations (e.g., 0.001–10 µM) based on IC50 values and validate with dose-response curves .

Q. What are the critical parameters for in vivo efficacy studies using this compound?

  • Animal Models : Use xenografts of BRAF V600E tumors (e.g., patient-derived or cell line-derived) and compare with KRAS-mutant tumors to assess specificity .
  • Pharmacodynamics : Monitor pERK suppression in tumor biopsies via immunohistochemistry. Measure plasma drug levels to correlate exposure with target inhibition .
  • Survival Endpoints : Track tumor growth inhibition and survival rates, ensuring treatment duration aligns with pharmacokinetic data (e.g., >8 hours of target suppression per dose) .

Advanced Research Questions

Q. Why does GDC-0879 induce paradoxical activation of MEK/ERK signaling in certain contexts, and how can this be addressed experimentally?

In Ras-mutant or IL-4-polarized macrophages, GDC-0879 inhibits B-Raf but promotes c-Raf dimerization, leading to MEK/ERK hyperactivation. This paradoxical effect requires:

  • Experimental Validation : Use phospho-proteomics to map signaling changes in IL-4-treated macrophages .
  • Combinatorial Approaches : Co-administer MEK inhibitors (e.g., trametinib) to block downstream ERK activation .
  • Model Selection : Pre-screen cell lines for Ras mutations or use siRNA to knock down c-Raf and isolate B-Raf-specific effects .

Q. How can researchers resolve contradictions in GDC-0879’s binding and activation profiles across different assays?

  • Binding Assays : Use Surface Plasmon Resonance (SPR) and Thermal Unfolding to confirm lack of binding to off-targets like GCN2 (e.g., GDC-0879 shows no binding in SPR, unlike Dabrafenib) .
  • HDX-MS Analysis : Perform Hydrogen-Deuterium Exchange Mass Spectrometry to detect conformational changes in GCN2 or Raf isoforms, revealing allosteric effects .
  • Cellular Context : Compare results in recombinant systems (e.g., purified kinases) vs. intact cells to identify microenvironment-dependent interactions .

Q. What experimental strategies can elucidate the role of GDC-0879 in modulating PPARγ-driven macrophage polarization?

  • Phenotypic Markers : Quantify M2 polarization markers (e.g., MRC1, TGM2) via flow cytometry or qPCR after IL-4 + GDC-0879 treatment .
  • Mechanistic Studies : Use PPARγ antagonists (e.g., GW9662) to determine if ERK-driven PPARγ upregulation is essential for polarization .
  • Time-Course Design : Analyze PPARγ levels at 8-hour and 24-hour intervals to capture transient vs. sustained effects .

Q. How can researchers optimize combinatorial therapies using GDC-0879 to overcome resistance in BRAF-mutant cancers?

  • Synergy Screens : Test GDC-0879 with PI3K/mTOR inhibitors (e.g., GDC-0980) or immune checkpoint blockers in 3D spheroid models .
  • Resistance Mechanisms : Generate resistant cell lines via chronic GDC-0879 exposure and perform RNA-seq to identify upregulated bypass pathways (e.g., EGFR or PI3K) .
  • In Vivo Validation : Use dual xenograft models (sensitive + resistant tumors) to assess combination efficacy .

Methodological Considerations

Q. What techniques are recommended for studying GDC-0879’s impact on Raf dimerization?

  • NanoBRET® Assays : Co-transfect HCT116 or HEK293 cells with CRAF-HaloTag and BRAF-NanoLuc constructs. Measure heterodimerization via BRET ratios after GDC-0879 treatment (0.001–10 µM) .
  • Co-Immunoprecipitation : Validate dimerization in native cellular contexts using anti-BRAF/CRAF antibodies .

Q. How should researchers handle conflicting data between phospho-proteomic and functional assays?

  • Multi-Omics Integration : Correlate phospho-proteomics data (e.g., MEK/ERK activation) with transcriptomic profiles (e.g., proliferation genes) to identify context-dependent signaling nodes .
  • Pathway Inhibition : Use CRISPR/Cas9 to knockout conflicting targets (e.g., c-Raf) and isolate GDC-0879’s primary effects .

Q. What are the best practices for ensuring reproducibility in GDC-0879 studies?

  • Standardized Protocols : Adopt published dosing regimens (e.g., 30 mg/kg oral in mice) and validate lot-to-lot compound variability via HPLC .
  • Data Transparency : Share raw phospho-proteomics datasets and SPR binding curves in public repositories .
  • Replication : Independently validate key findings in ≥2 cell lines or animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.